Basicity Differential: pKa Shift of +0.31 Units vs. 1-Phenylisoquinoline Alters Protonation State
The predicted acid dissociation constant (pKa) of 3-methyl-1-phenylisoquinoline is 5.02 ± 0.50, compared with 4.71 ± 0.30 for the parent 1-phenylisoquinoline (piqH) . This 0.31-unit increase in basicity, attributable to the electron-donating inductive effect of the C3-methyl group, shifts the protonation equilibrium of the isoquinoline nitrogen toward a higher fraction of the neutral free base at near-neutral pH. While both values are computationally predicted and should be interpreted with appropriate caution, the directional trend is consistent with the established substituent effect of alkyl groups on heterocyclic basicity [1].
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 5.02 ± 0.50 (predicted) |
| Comparator Or Baseline | 1-Phenylisoquinoline (piqH): pKa = 4.71 ± 0.30 (predicted) |
| Quantified Difference | ΔpKa = +0.31 (target more basic) |
| Conditions | Predicted values from ChemicalBook database; experimental pKa data are not available for direct confirmation |
Why This Matters
A 0.31-unit pKa difference shifts the ratio of protonated to neutral species by approximately a factor of 2 at pH near the pKa midpoint, affecting coordination to metal centers and chromatographic behavior during purification.
- [1] Perrin DD. Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London; 1965. (Established substituent effect of methyl groups on heterocyclic pKa values.) View Source
